molecular formula C9H7Br2FO B12850611 2-Bromo-1-(3-bromo-5-fluoro-4-methylphenyl)ethan-1-one

2-Bromo-1-(3-bromo-5-fluoro-4-methylphenyl)ethan-1-one

Cat. No.: B12850611
M. Wt: 309.96 g/mol
InChI Key: PRHKWIPHRSIXGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(3-bromo-5-fluoro-4-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H7Br2FO. This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-bromo-5-fluoro-4-methylphenyl)ethan-1-one typically involves the bromination of 1-(3-bromo-5-fluoro-4-methylphenyl)ethan-1-one. This reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at room temperature to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process includes bromination, fluorination, and methylation steps, followed by purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-bromo-5-fluoro-4-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media[][4].

Major Products Formed

Scientific Research Applications

2-Bromo-1-(3-bromo-5-fluoro-4-methylphenyl)ethan-1-one is utilized in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-bromo-5-fluoro-4-methylphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzymatic activity, affecting biochemical pathways and cellular processes. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone
  • 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one
  • 1-Bromo-4-fluoro-2-methylbenzene

Uniqueness

2-Bromo-1-(3-bromo-5-fluoro-4-methylphenyl)ethan-1-one is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the phenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific synthetic applications and research studies .

Properties

Molecular Formula

C9H7Br2FO

Molecular Weight

309.96 g/mol

IUPAC Name

2-bromo-1-(3-bromo-5-fluoro-4-methylphenyl)ethanone

InChI

InChI=1S/C9H7Br2FO/c1-5-7(11)2-6(3-8(5)12)9(13)4-10/h2-3H,4H2,1H3

InChI Key

PRHKWIPHRSIXGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)C(=O)CBr)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.